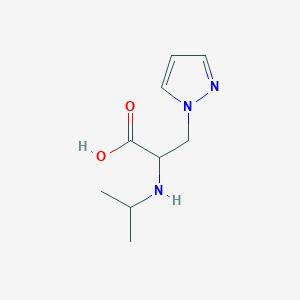
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features both an isopropylamino group and a pyrazolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a straightforward way to synthesize either C–H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biochemical assays or pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazolyl group but differs in the rest of the structure.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are recognized for their wide range of applications in medicinal chemistry.
Biological Activity
2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an isopropylamino group and a pyrazolyl moiety, which contribute to its diverse chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C11H16N3O2
- Molar Mass : 224.26 g/mol
- CAS Number : [Not specified in the search results]
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the Isopropylamino Group : This is accomplished via reductive amination, where an aldehyde or ketone reacts with isopropylamine in the presence of a reducing agent.
- Coupling : The final step involves coupling the pyrazole with the isopropylamino group through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor signaling pathways, leading to effects such as:
- Inhibition of Cell Proliferation : The compound may interfere with cellular growth signals.
- Induction of Apoptosis : It can trigger programmed cell death in certain cell types.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions due to its bioactive properties:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain microbial strains.
- Anticancer Properties : Investigations into its anticancer effects are ongoing, focusing on its ability to inhibit tumor growth.
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Research Study 1 | Identified structure-activity relationships for related compounds with enzyme inhibition properties. |
| Research Study 2 | Explored molecular imaging techniques for glutamate receptors, providing insights into receptor interactions that may relate to this compound's activity. |
| Research Study 3 | Discussed the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential as therapeutic agents. |
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)6-12-5-3-4-10-12/h3-5,7-8,11H,6H2,1-2H3,(H,13,14) |
InChI Key |
WMLKJLHVJQQHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















